molecular formula C19H12ClF3N2O2S B4926554 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B4926554
M. Wt: 424.8 g/mol
InChI Key: UDNKOPMONZYURE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2S/c20-13-6-4-11(5-7-13)15-8-9-16(27-15)17(26)25-18(28)24-14-3-1-2-12(10-14)19(21,22)23/h1-10H,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNKOPMONZYURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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